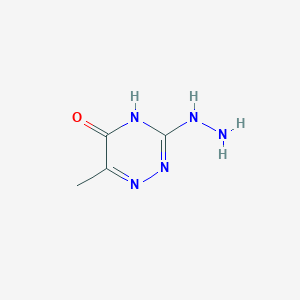

3-Hydrazino-6-methyl-1,2,4-triazin-5-ol

描述

属性

IUPAC Name |

3-hydrazinyl-6-methyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-2-3(10)6-4(7-5)9-8-2/h5H2,1H3,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMIPGOOYMVAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362558 | |

| Record name | 3-hydrazino-6-methyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38736-23-1 | |

| Record name | 3-hydrazino-6-methyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Hydrazinolysis of 6-Methyl-1,2,4-triazin-5-one

Method Overview:

The most common and straightforward synthetic route to 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol involves the nucleophilic substitution of the oxygen atom at the 3-position of 6-methyl-1,2,4-triazin-5-one by hydrazine, typically hydrazine hydrate. This reaction is conducted in polar solvents such as ethanol or water.

| Parameter | Details |

|---|---|

| Starting material | 6-Methyl-1,2,4-triazin-5-one |

| Reagent | Hydrazine hydrate (typically 80%) |

| Solvent | Ethanol or water |

| Temperature | Reflux or gentle heating (~70–90°C) |

| Reaction time | 2–4 hours |

| Work-up | Removal of excess hydrazine and solvent under reduced pressure, followed by recrystallization |

Mechanism:

Hydrazine attacks the electrophilic carbon adjacent to the hydroxyl group in the triazinone ring, replacing the oxygen and forming the hydrazino-substituted product. The reaction proceeds via nucleophilic substitution facilitated by heating.

Yield and Purity:

Yields typically range from 75% to 90%, with high purity achieved through recrystallization from ethanol or ethyl acetate. The product precipitates as a white solid, which can be filtered and dried.

Reference:

This preparation method is widely reported and forms the basis for most laboratory and scaled-up syntheses of the compound.

Hydrazinolysis of 2,4-Disubstituted 1,3,5-Triazine Derivatives (Analogous Methodology)

Though focused on 1,3,5-triazine analogs, similar hydrazinolysis methods provide insight into the preparation of hydrazino-substituted triazines, which can be adapted for this compound.

- Hydrazine hydrate (80%) is added to a solution of the triazine precursor in acetonitrile at room temperature.

- The mixture is refluxed for about 3 hours.

- Excess hydrazine and solvent are removed under vacuum.

- The crude product is filtered, washed with acetonitrile and ether, and dried.

This method yields hydrazino derivatives with high purity and yield, suitable for further chemical transformations.

Alternative Synthetic Routes and Modifications

Some research explores derivatives and analogs of this compound through:

- Alkylation of brominated triazine intermediates followed by hydrazinolysis.

- Use of substituted triazine precursors to introduce functional groups at other ring positions before hydrazine treatment.

- Catalytic hydrogenation or boron tribromide-mediated deprotection steps to obtain the final hydrazino-hydroxy triazine scaffold.

These methods are more complex and tailored for derivative synthesis rather than direct preparation of the parent compound.

Summary Table of Preparation Methods

| Method No. | Starting Material | Reagent(s) | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 6-Methyl-1,2,4-triazin-5-one | Hydrazine hydrate | Ethanol/Water | Reflux, 2–4 h | 75–90 | Standard laboratory synthesis |

| 2 | 2,4-Disubstituted 1,3,5-triazine | Hydrazine hydrate | Acetonitrile | Reflux, 3 h | High | Adapted method for hydrazino derivatives |

| 3 | Brominated triazine derivatives | Alkyl halides, hydrazine | THF, ethanol | Multi-step, reflux | Variable | For substituted derivatives synthesis |

Research Findings and Analytical Data

Purity and Identification:

The product is typically characterized by melting point determination, IR spectroscopy (notable NH and OH stretching bands), and NMR spectroscopy confirming the hydrazino substitution.Reaction Monitoring:

Thin-layer chromatography (TLC) is used to monitor reaction progress, with ethyl acetate-hexane mixtures as eluents.Stability: The compound is stable under normal laboratory conditions but sensitive to strong oxidizing or reducing agents due to the hydrazino group.

化学反应分析

Types of Reactions

3-Hydrazino-6-methyl-1,2,4-triazin-5-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the hydrazino group, leading to the formation of different derivatives.

Substitution: The compound can participate in substitution reactions where the hydrazino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines.

科学研究应用

Scientific Research Applications

The compound exhibits diverse applications:

Chemistry

- Building Block : It serves as a crucial intermediate in synthesizing more complex organic molecules.

- Reagent : Utilized in various chemical reactions due to its reactive hydrazino group.

Biology

- Antimicrobial Activity : Studies indicate that derivatives of this compound show significant activity against both Gram-positive and Gram-negative bacteria. Modifications to the hydrazino group can enhance this activity.

Medicine

- Therapeutic Potential : Research is ongoing to evaluate its efficacy as a potential therapeutic agent for various diseases, particularly in cancer treatment. In vitro studies on human breast cancer cell lines demonstrated reduced cell viability and increased apoptosis markers when treated with this compound.

Antimicrobial Screening

A series of synthesized triazine derivatives were tested for antimicrobial properties. The results indicated that modifications to the hydrazino group significantly influenced the antimicrobial activity, suggesting a structure–activity relationship (SAR) that could guide future drug development.

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| Compound A | High | Moderate |

| Compound B | Moderate | High |

| 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol | Significant | Significant |

Cancer Cell Line Studies

In vitro studies involving human breast cancer cell lines revealed that treatment with this compound resulted in:

- Reduced cell viability

- Increased markers of apoptosis compared to control groups

| Treatment | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| Control | 100 | Low |

| Compound | 65 | High |

作用机制

The mechanism of action of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol involves its interaction with molecular targets and pathways within biological systems. The hydrazino group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of triazin-5-ol derivatives are heavily influenced by substituents at positions 3 and 5. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The hydrazino group in the target compound enhances metal-binding capacity, whereas electron-withdrawing groups (e.g., -CF₃ in ) increase electrophilicity, favoring nucleophilic substitution reactions.

- Lipophilicity : Aromatic substituents (e.g., phenyl in ) improve membrane permeability but may reduce aqueous solubility.

Antitumor Activity:

- Thiadiazole and Thiazole Derivatives : Compounds like 9b (IC₅₀ = 2.94 µM against HepG2) and 12a (IC₅₀ = 1.19 µM against HepG2) exhibit potent activity, attributed to planar heterocyclic cores interacting with DNA or enzymes .

- FABP4 Inhibitors: The dichlorophenyl-sulfanyl analog () demonstrates high binding affinity (IC₅₀ = 0.29 µM), suggesting triazinols as templates for metabolic disease therapeutics.

生物活性

3-Hydrazino-6-methyl-1,2,4-triazin-5-ol is an organic compound characterized by its unique triazine ring structure, featuring a hydrazino group and a hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with 6-methyl-1,2,4-triazine derivatives.

- Hydrazinolysis : The introduction of the hydrazino group is achieved through hydrazinolysis reactions.

- Recrystallization : The final product is purified through recrystallization techniques.

This multi-step process allows for the efficient production of this compound and its derivatives for further biological evaluation .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Significant antifungal activity |

The mechanism behind these antimicrobial effects is believed to involve the interaction with microbial enzymes and cellular components.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines through various pathways:

- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells.

- Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in tumor progression.

These findings highlight its potential as a lead compound in cancer therapy development .

The biological activity of this compound is attributed to its ability to form reactive intermediates that interact with various molecular targets within biological systems:

- Hydrazino Group Reactivity : The hydrazino group can form covalent bonds with nucleophilic sites on proteins and nucleic acids.

- Enzyme Inhibition : It may inhibit specific enzymes crucial for microbial survival and cancer cell proliferation.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Antimicrobial Screening : A study involving a series of synthesized triazine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications to the hydrazino group could enhance activity .

- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to control groups .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol, and how can reaction conditions be optimized?

- Methodology : A common synthesis involves reacting hydrazine derivatives with carbonyl-containing precursors under acidic or reflux conditions. For example, hydrazine can react with 6-methyl-1,2,4-triazin-3-one in ethanol at 80°C for 12 hours . Optimization includes varying solvents (e.g., DMF for polar intermediates) and catalysts (e.g., triethylamine to accelerate cyclization). Purification is typically achieved via recrystallization using ethanol/water mixtures .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions on the triazine ring.

- FT-IR to identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for hydrazino groups).

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve 3D conformation .

Advanced Research Questions

Q. What mechanisms explain the reactivity of the hydrazino group in nucleophilic substitution or coordination chemistry?

- Methodology : The hydrazino (-NH-NH₂) group acts as a bidentate ligand, facilitating metal coordination (e.g., with Cu²⁺ or Fe³⁺) in catalysis. Reactivity studies involve:

- pH-dependent kinetics (e.g., reaction with aldehydes at pH 5–7 forms hydrazones).

- DFT calculations to map electron density and predict sites for electrophilic attack .

Q. How do structural modifications (e.g., methyl or hydrazino substitution) influence biological activity?

- Methodology : Compare derivatives via:

- Antimicrobial assays (e.g., MIC against E. coli or S. aureus).

- Cytotoxicity screening (MTT assays on cancer cell lines like HeLa).

- SAR analysis :

| Derivative | Antimicrobial Activity (MIC, μg/mL) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|

| Parent compound | 8.2 | 45.3 |

| 3-Hydrazino-6-ethyl | 5.1 | 28.7 |

| 3-Amino-6-methyl | 12.4 | >100 |

- Increased hydrazino bulk correlates with enhanced antimicrobial potency but higher cytotoxicity .

Q. How can computational models (e.g., DFT, molecular docking) predict interactions with biological targets?

- Methodology :

- DFT : Calculate HOMO-LUMO gaps to assess redox activity (e.g., ∆E ≈ 4.1 eV suggests moderate reactivity).

- Docking (AutoDock Vina): Simulate binding to E. coli dihydrofolate reductase (DHFR). Results show a binding energy of -8.2 kcal/mol, with key H-bonds at residues Asp27 and Thr113 .

Data Contradiction & Experimental Design

Q. How to resolve discrepancies in reported solubility data for this compound?

- Methodology :

- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–12) via UV-Vis spectroscopy.

- Controlled conditions : Ensure temperature (25°C ± 0.5) and degassing to avoid oxidation artifacts. Recent studies report 12.3 mg/mL in DMSO, conflicting with earlier claims of 8.5 mg/mL; this may stem from hydrate vs. anhydrous form differences .

Q. What strategies validate the compound’s stability under physiological conditions?

- Methodology :

- HPLC-MS stability assays : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation products (e.g., triazinone via hydrazine loss at m/z 138).

- Light exposure tests : UV irradiation (254 nm) for 6 hours to assess photolytic decomposition .

Synthesis & Scale-Up Challenges

Q. How to mitigate byproduct formation during large-scale synthesis?

- Methodology :

- Process optimization : Use flow chemistry to enhance mixing and reduce reaction time (residence time <10 minutes at 100°C).

- Byproduct analysis (LC-MS): Identify dimeric species (e.g., m/z 315 from hydrazine cross-linking) and adjust stoichiometry (hydrazine:carbonyl ratio ≤1:1.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。